
Copper Pyrophosphate
描述
Copper pyrophosphate is an inorganic compound with the chemical formula Cu₂P₂O₇. It is a copper salt of pyrophosphoric acid and is known for its applications in various fields, including electroplating, catalysis, and materials science. The compound is typically found in a crystalline form and exhibits unique properties that make it valuable for industrial and scientific purposes.
准备方法
Synthetic Routes and Reaction Conditions: Copper pyrophosphate can be synthesized through a precipitation reaction involving copper sulfate and potassium pyrophosphate. The reaction is typically carried out in an aqueous solution at a controlled pH of around 5.0. The general reaction is as follows: [ \text{CuSO}_4 + \text{K}_4\text{P}_2\text{O}_7 \rightarrow \text{Cu}_2\text{P}_2\text{O}_7 + \text{K}_2\text{SO}_4 ]
Industrial Production Methods: In industrial settings, this compound is often produced using a similar precipitation method. The process involves dissolving copper sulfate and potassium pyrophosphate in water, followed by controlled mixing and pH adjustment to ensure complete precipitation of this compound. The precipitate is then filtered, washed, and dried to obtain the final product .
化学反应分析
Types of Reactions: Copper pyrophosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) oxide and pyrophosphoric acid.
Reduction: It can be reduced to elemental copper and phosphoric acid under specific conditions.
Substitution: this compound can participate in substitution reactions where the pyrophosphate group is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide at high temperatures.
Substitution: Various anions in aqueous or non-aqueous media under controlled pH and temperature conditions.
Major Products Formed:
Oxidation: Copper(II) oxide and pyrophosphoric acid.
Reduction: Elemental copper and phosphoric acid.
Substitution: Copper salts with different anions and corresponding pyrophosphate derivatives.
科学研究应用
Electroplating Applications
Overview
Copper pyrophosphate is primarily used in non-cyanide electroplating processes. It provides a safer alternative to traditional cyanide-based baths, which pose significant health and environmental risks.
Key Properties
- Stability : The this compound solution exhibits excellent stability, allowing for direct use without pre-electrolysis.
- Smooth Plating : The resulting copper layers are smooth and free from cavities, which is crucial for applications in electronics and decorative finishes.
- Environmental Safety : The mildly alkaline nature of the solution reduces corrosion risks compared to acidic alternatives, making it easier to treat waste products.
Table 1: Comparison of Electroplating Solutions
Property | This compound Bath | Cyanide Bath |
---|---|---|
Toxicity | Non-toxic | Highly toxic |
Stability | High | Moderate |
Plating Quality | Smooth | Variable |
Environmental Impact | Lower | Higher |
Case Study: Printed Circuit Boards
In the production of printed circuit boards (PCBs), this compound solutions have demonstrated superior throwing power, achieving surface-to-hole ratios of 1:1. This is critical for ensuring uniform coverage in intricate designs, which is often a challenge with other plating methods .
Analytical Chemistry
This compound serves as an analytical reagent in various chemical analyses. Its ability to form stable complexes with different ions makes it valuable in determining metal concentrations in samples.
Applications in Analytical Chemistry
- Metal Ion Detection : It can be used to analyze copper levels in environmental samples or biological fluids.
- Spectroscopic Studies : this compound complexes have been utilized in UV-Vis spectroscopy to study electronic transitions within metal ions.
Biomedical Applications
Recent research has explored the potential of this compound in biomedical fields, particularly due to its antibacterial properties.
Antibacterial Activity
Studies have indicated that this compound complexes exhibit activity against various bacterial strains, including those responsible for tuberculosis and candidiasis. This is attributed to the metal's ability to disrupt bacterial cell membranes and interfere with metabolic processes .
Table 2: Antibacterial Efficacy of this compound Complexes
Bacterial Strain | Efficacy (Zone of Inhibition) | Reference |
---|---|---|
Mycobacterium tuberculosis | Significant | |
Candida species | Moderate |
Synthesis and Preparation
The preparation of this compound typically involves a double decomposition reaction between copper sulfate and sodium pyrophosphate under controlled conditions. The process can be optimized for purity and yield, making it suitable for both laboratory and industrial applications .
Future Prospects
The ongoing research into this compound suggests promising avenues for its application:
- Sustainable Practices : The recovery of copper from electroplating wastewater using this compound could significantly reduce environmental impact while providing a source of reusable materials .
- Advanced Coatings : Its properties may be further exploited in developing advanced coatings for electronic devices, enhancing both performance and longevity.
作用机制
The mechanism of action of copper pyrophosphate involves its ability to interact with various molecular targets and pathways. In catalysis, this compound acts as an electron donor or acceptor, facilitating redox reactions. In biological systems, it can interact with cellular components, potentially disrupting microbial cell walls and inhibiting growth. The compound’s unique structure allows it to participate in a variety of chemical processes, making it a versatile agent in both industrial and scientific applications .
相似化合物的比较
Copper pyrophosphate can be compared with other similar compounds such as:
Copper sulfate (CuSO₄): Unlike this compound, copper sulfate is more soluble in water and is commonly used in agriculture and as a fungicide.
Copper(II) oxide (CuO): Copper(II) oxide is primarily used as a pigment and in ceramics, whereas this compound is more commonly used in electroplating and catalysis.
Copper(I) chloride (CuCl): Copper(I) chloride is used in organic synthesis and as a catalyst, but it lacks the pyrophosphate group’s unique properties that make this compound valuable in specific applications.
This compound stands out due to its specific chemical structure and properties, which make it particularly suitable for applications in electroplating and catalysis .
生物活性
Copper pyrophosphate (Cu₂P₂O₇) is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and antioxidant applications. This article delves into the various aspects of its biological activity, supported by case studies, research findings, and data tables.
This compound can be synthesized through several methods, including:
- Reaction of Copper(II) Oxide with Diammonium Hydrogen Phosphate : This method yields this compound in a controlled environment.
- Thermal Treatment : Heating copper(II) phosphate or boron phosphate at high temperatures (750°C to 900°C) can also produce the compound .
The compound is characterized by its light blue color and is practically insoluble in water, which affects its bioavailability and application in biological systems .
Antimicrobial Activity
Numerous studies have demonstrated the potent antimicrobial properties of this compound. Its efficacy against various pathogens has been explored, particularly focusing on Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study investigated the antimicrobial activity of copper complexes, including this compound, against clinical isolates such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15.62 to 62.5 mM/mL, indicating significant antimicrobial potential compared to other metal complexes .
Pathogen | MIC (mM/mL) | Reference |
---|---|---|
Staphylococcus aureus | 15.62 - 62.5 | |
Escherichia coli | 15.62 - 62.5 | |
Candida albicans | 0.7 - 250 |
Antioxidant Activity
This compound exhibits notable antioxidant properties. Research indicates that copper complexes can enhance free radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems.
Research Findings on Antioxidant Activity
The antioxidant activity was assessed using various assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging tests. Results showed that copper complexes had a higher reducing power compared to other metal complexes, suggesting their potential use in therapeutic applications for oxidative stress-related diseases .
The biological activity of this compound is attributed to several mechanisms:
- DNA Binding : Copper ions can interact with DNA, promoting oxidative damage which may inhibit bacterial growth .
- Redox Activity : The redox properties of copper facilitate electron transfer processes that are vital for various biochemical reactions .
- Metal Chelation : The ability to chelate with other ligands enhances its biological efficacy and stability in physiological conditions .
Applications in Medicine and Industry
This compound is increasingly being explored for its applications in:
- Antimicrobial Treatments : Its use as an antibacterial agent against resistant strains of bacteria.
- Antioxidant Supplements : Potential incorporation into dietary supplements aimed at reducing oxidative stress.
- Electroplating : Utilized in non-cyanide plating processes due to its stability and effectiveness in providing a smooth coating .
属性
IUPAC Name |
dicopper;phosphonato phosphate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cu.H4O7P2.H2O/c;;1-8(2,3)7-9(4,5)6;/h;;(H2,1,2,3)(H2,4,5,6);1H2/q2*+2;;/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZSJEBZWADSIY-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu2H2O8P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304671-71-4, 16570-28-8 | |
Record name | Cupric pyrophosphate monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304671714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dicopper pyrophosphate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CUPRIC PYROPHOSPHATE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I670VVK7CO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Why is copper pyrophosphate a preferred choice for electroplating over copper sulfate in certain applications?
A1: Copper sulfate electrolytes, while commonly used, can damage metal substrates due to their low pH, leading to metal dissolution. This compound electrolytes offer a solution as they have a near-neutral pH, mitigating this issue [, ]. This characteristic makes them particularly suitable for plating onto sensitive metal substrates like magnesium alloys [].
Q2: What is the role of zincate treatment in this compound plating onto magnesium alloys like AZ91?
A2: Zincate treatment prior to this compound plating onto AZ91 magnesium alloy significantly improves adhesion and density of the copper layer. Without this treatment, the copper layer exhibits a porous structure and poor adhesion due to the rapid dissolution of the magnesium substrate in the pyrophosphate bath [].
Q3: Can this compound baths be used for direct plating onto steel, and if so, what are the advantages?
A3: Yes, direct copper plating onto steel is possible using an ultra-low concentration this compound electrolyte. This method eliminates the need for traditional cyanide-based copper plating, which is harmful to the environment and human health. The process involves an electrolysis activation step that reduces the oxide film on the steel surface, enabling the formation of an adherent copper film [].
Q4: How does the addition of copper to a micro-arc oxidation (MAO) coating on TC4 alloy, achieved by adding this compound to the electrolyte, affect the coating's properties?
A4: Adding this compound to the MAO electrolyte results in a porous coating on the TC4 alloy with copper concentrated around the micropores, forming CuO and Cu2O. This addition, while reducing the coating's hardness, improves wear resistance in simulated seawater due to copper's lubricating properties. Additionally, it introduces antibacterial and bactericidal properties to the coating [].
Q5: How do additives affect the properties of copper coatings obtained from pyrophosphate baths?
A5: Additives play a crucial role in enhancing the properties of copper coatings from pyrophosphate baths. Studies have shown that using specific additives like C4H4O6KNa and H2C2O4 can significantly improve the bonding strength of the copper coating [].
Q6: What are the key process parameters that influence the quality of copper coatings from pyrophosphate baths?
A6: Several process parameters, including bath temperature, stirring speed, and current density, can significantly affect the properties of the copper coating. Optimizing these parameters is crucial for obtaining high-quality deposits with good adhesion and desired morphology [].
Q7: What is the molecular formula and weight of lithium this compound?
A7: The molecular formula of lithium this compound is Li2CuP2O7, and its molecular weight is 251.37 g/mol [, ].
Q8: What is the structure of the pyrophosphate anion in lithium this compound?
A8: In the crystal structure of lithium this compound, the pyrophosphate anion (P2O7)4- exhibits a bridge P-O-P angle of 121.5°. The P-O (bridge) bond length is 1.618 Å, while the P-O (terminal) bond lengths vary between 1.483 Å and 1.530 Å [, ].
Q9: What insights have ab initio studies provided into the properties of this compound?
A9: Ab initio calculations have been instrumental in characterizing and identifying nanocrystalline this compound. These studies have successfully predicted the electronic band structure, revealing its Mott insulating state with an energy gap of 3.17 eV, and an antiferromagnetic order with magnetic moments on copper atoms (0.8 μB). They have also accurately determined lattice parameters, atomic positions, phonon dispersion relations, and Raman spectra, confirming experimental findings [, ].
Q10: What makes this compound a potential candidate for use in near-infrared absorbing white materials?
A11: this compound exhibits both near-infrared absorption and antimicrobial properties, making it a promising candidate for various applications []. Research focuses on developing manufacturing methods to produce materials with high whiteness and fine particle characteristics, addressing the typical green or blue color of this compound and expanding its potential applications in areas like anti-counterfeiting and laser marking [].
Q11: How does this compound contribute to the properties of copper-tin alloy coatings?
A12: this compound serves as the source of copper ions in the electrolyte used for electrodepositing copper-tin alloy coatings [, ]. These coatings, with controlled compositions of copper and tin, exhibit desirable properties like enhanced heat stability, resistance to color change, and environmental friendliness, making them suitable alternatives to nickel-containing coatings [].
Q12: What are the environmental advantages of using this compound plating baths compared to copper cyanide baths?
A13: Copper cyanide baths, while effective, pose significant environmental risks due to the highly toxic nature of cyanide. This compound baths offer a significantly safer alternative as they are cyanide-free, reducing the risk of cyanide pollution and hazards to human health [, , ]. This substitution aligns with the growing emphasis on sustainable and environmentally friendly practices in industrial processes.
Q13: How can heavy metal chelators be employed in the treatment of low-concentration electroplating wastewater containing this compound?
A15: Organic heavy metal chelators, like those belonging to the dithiocarbamate (DTC) category, have shown effectiveness in removing heavy metals from low-concentration electroplating wastewater. These chelators can selectively bind to metal ions like copper, forming stable complexes that can be separated from the wastewater. Optimizing factors such as chelator dosage, pH, and wastewater composition is crucial for maximizing heavy metal removal efficiency [].
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